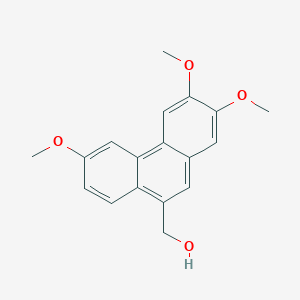

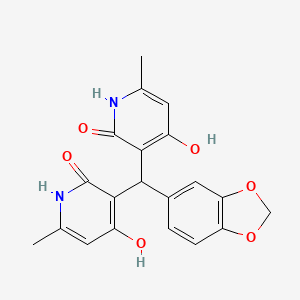

![molecular formula C14H19NO4S B2744051 甲基 1-[(4-乙基苯基)磺酰]丙氧基乙酸酯 CAS No. 484049-67-4](/img/structure/B2744051.png)

甲基 1-[(4-乙基苯基)磺酰]丙氧基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Catalytic Asymmetric Benzylic C-H Activation

The compound Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate has been studied for its potential in catalytic asymmetric benzylic C-H activation. A study by Davies et al. (2002) showcased the tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium-catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes, leading to benzylic C-H activation through a rhodium-carbenoid-induced C-H insertion. This process is highly regioselective and enantioselective, demonstrating the utility of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in synthetic organic chemistry (Davies, H., Jin, Q., Ren, P., & Kovalevsky, A., 2002).

Asymmetric Cyclopropanations

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is also central to asymmetric cyclopropanation reactions. Research by Davies et al. (1996) on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes highlighted a general method for synthesizing functionalized cyclopropanes. These reactions are highly diastereoselective and enantioselective, showcasing the compound's role in creating stereochemically complex structures with broad applications in drug synthesis and material science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).

Photosensitized Reductions

Another interesting application of sulfone derivatives related to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is in the realm of photosensitized reactions. Wang et al. (1999) demonstrated the photosensitized reductions of sulfonium salts leading to the efficient production of sulfides. This research offers insights into the photophysical properties of sulfone compounds and their potential utility in photochemical synthesis and material science (Wang, X., Saeva, F., & Kampmeier, J., 1999).

Biochemical Applications

Moreover, the biochemical applications of sulfone derivatives, akin to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, extend into the development of mechanism-based enzyme inhibitors. Kudryavtsev et al. (2009) explored cis-5-Phenyl prolinates as a scaffold for synthesizing inhibitors targeting the Staphylococcus aureus sortase SrtA isoform. Such compounds show promise as antibacterial and antivirulence agents, underscoring the biomedical importance of sulfone-based molecules (Kudryavtsev, K., Bentley, M., & McCafferty, D., 2009).

Sulfone-Based Electrolytes

Finally, sulfone-based electrolytes for high-voltage lithium-ion batteries represent another pivotal application. Abouimrane et al. (2009) investigated sulfone-based electrolytes for their compatibility with high-voltage electrodes, demonstrating improved performance and stability. This highlights the relevance of sulfone derivatives in advancing energy storage technologies (Abouimrane, A., Belharouak, I., & Amine, K., 2009).

属性

IUPAC Name |

methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLULSFNTBUSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2743970.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)

![3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2743976.png)

![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)